molecular formula C19H12O5 B5228563 3-Acetyl-5-hydroxy-2-methylnaphtho[2,3-g][1]benzofuran-6,11-dione

3-Acetyl-5-hydroxy-2-methylnaphtho[2,3-g][1]benzofuran-6,11-dione

Cat. No.: B5228563
M. Wt: 320.3 g/mol
InChI Key: SIYGZXCMOLFZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-hydroxy-2-methylnaphtho2,3-gbenzofuran-6,11-dione is a complex organic compound belonging to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-hydroxy-2-methylnaphtho2,3-gbenzofuran-6,11-dione typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of sodium carbonate in N-methyl pyrrolidine has been reported to be effective .

Industrial Production Methods

Industrial production of this compound may involve photochemical synthesis, which includes the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . This method is advantageous due to its high yield and fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-hydroxy-2-methylnaphtho2,3-gbenzofuran-6,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 3-Acetyl-5-hydroxy-2-methylnaphtho2,3-gbenzofuran-6,11-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

3-acetyl-5-hydroxy-2-methylnaphtho[2,3-g][1]benzofuran-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c1-8(20)14-9(2)24-19-12(14)7-13(21)15-16(19)18(23)11-6-4-3-5-10(11)17(15)22/h3-7,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYGZXCMOLFZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C3C(=C2O1)C(=O)C4=CC=CC=C4C3=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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